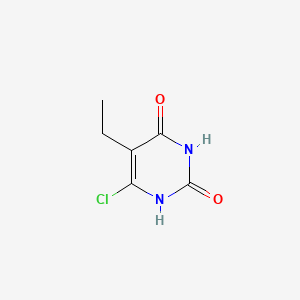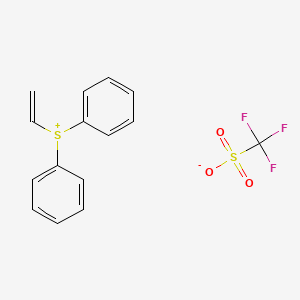
Diphenyl(vinyl)sulfonium trifluoromethanesulfonate
概要
説明
Diphenyl(vinyl)sulfonium trifluoromethanesulfonate is an organosulfur compound with the molecular formula C15H13F3O3S2. It is known for its unique properties and applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a sulfonium group bonded to a vinyl group and two phenyl groups, along with a trifluoromethanesulfonate anion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl(vinyl)sulfonium trifluoromethanesulfonate typically involves the reaction of diphenyl sulfide with vinyl trifluoromethanesulfonate under specific conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at room temperature, and the reaction is usually completed within a few hours. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. The reaction is conducted in large reactors with precise control over temperature, pressure, and atmosphere. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.
化学反応の分析
Types of Reactions
Diphenyl(vinyl)sulfonium trifluoromethanesulfonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium group to a sulfide.
Substitution: The vinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can react with the vinyl group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Diphenyl sulfide.
Substitution: Various substituted sulfonium compounds.
科学的研究の応用
Diphenyl(vinyl)sulfonium trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials, such as photoresists and coatings.
作用機序
The mechanism of action of diphenyl(vinyl)sulfonium trifluoromethanesulfonate involves its ability to act as an electrophile, reacting with nucleophiles to form stable products. The sulfonium group can interact with various molecular targets, including proteins and nucleic acids, through covalent bonding. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Diphenylmethylsulfonium trifluoromethanesulfonate
- Diphenyl(phenylthio)methylsulfonium trifluoromethanesulfonate
- Diphenyl(phenylthio)vinylsulfonium trifluoromethanesulfonate
Uniqueness
Diphenyl(vinyl)sulfonium trifluoromethanesulfonate is unique due to the presence of the vinyl group, which imparts distinct reactivity compared to other sulfonium compounds. This unique structure allows it to participate in a variety of chemical reactions, making it a versatile reagent in organic synthesis and other applications.
特性
IUPAC Name |
ethenyl(diphenyl)sulfanium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13S.CHF3O3S/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14;2-1(3,4)8(5,6)7/h2-12H,1H2;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDGDBRZMJNKLV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C[S+](C1=CC=CC=C1)C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247129-88-0 | |
| Record name | Sulfonium, ethenyldiphenyl-, 1,1,1-trifluoromethanesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=247129-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes diphenylvinylsulfonium triflate a useful reagent in organic synthesis?
A: Diphenylvinylsulfonium triflate acts as a potent electrophile, readily participating in reactions with various nucleophiles. This reactivity stems from the electron-withdrawing effect of the diphenyl sulfide and triflate groups, which make the vinyl group highly electrophilic. [, ]
Q2: What types of reactions is diphenylvinylsulfonium triflate commonly used for?
A: This reagent finds application in various annulation reactions, including epoxidation, aziridination, and cyclopropanation. [, ] For instance, it reacts with primary amines to yield 2-arylaziridines and with imides to form α-imidostyrenes. [] Furthermore, it facilitates the synthesis of enantiomerically pure trans-3-arylpiperazine-2-carboxylic acid derivatives through a reaction sequence involving piperazine ring formation and subsequent oxidation. []
Q3: Are there alternative methods to access diphenylvinylsulfonium triflate in situ without direct isolation?
A: Yes, researchers often generate diphenylvinylsulfonium triflate in situ from (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate by treating it with a base. This approach offers convenience and can be particularly advantageous in large-scale synthesis. []
Q4: What are the stability characteristics of diphenylvinylsulfonium triflate and its precursor, (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate?
A: While diphenylvinylsulfonium triflate exhibits stability at room temperature, it is slightly hygroscopic and should be stored under inert conditions to prevent degradation. [] On the other hand, (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate demonstrates remarkable stability, remaining viable at room temperature for over two years without significant decomposition or loss of reactivity. []
Q5: Are there any safety concerns regarding the handling of diphenylvinylsulfonium triflate and its precursor?
A: Both compounds should be handled with care. Diphenylvinylsulfonium triflate is a potent alkylating agent, and contact with skin or eyes should be avoided. [] Similarly, (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate, being a precursor to a potent alkylating agent, demands careful handling, and skin contact should be avoided. []
Q6: Can you provide an example of how reaction conditions influence the outcome when using diphenylvinylsulfonium triflate?
A: Research has shown that the N-protecting group on 1,2-amino alcohols significantly influences the reaction outcome with diphenylvinylsulfonium triflate. For instance, while tosyl and sulfinamide protecting groups lead to morpholine formation in high yields, using an N-Cbz group predominantly yields N-vinyloxazolidinones. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



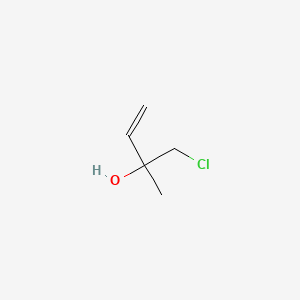
![Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B1354352.png)
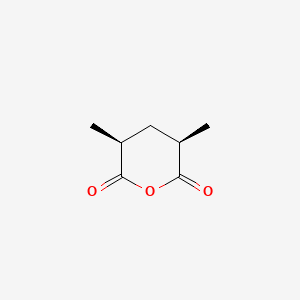
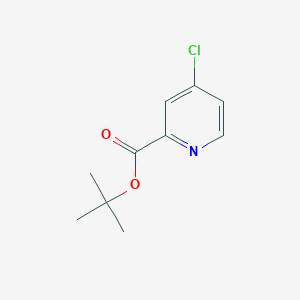
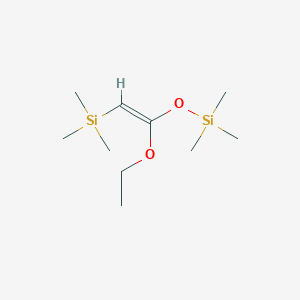
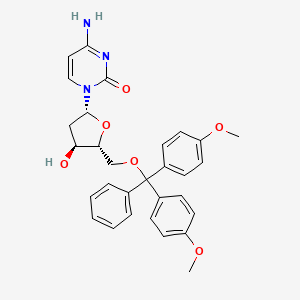
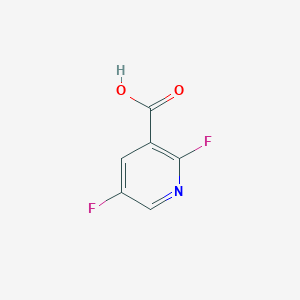
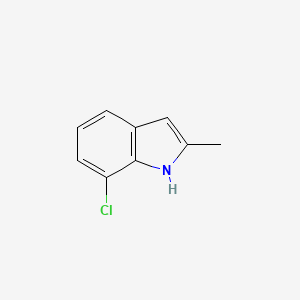
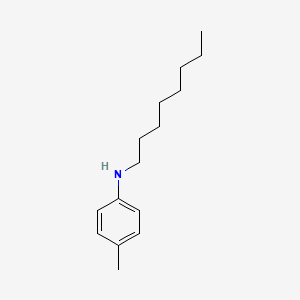
![3-[2-(Diethylamino)ethoxy]-4-methoxyaniline](/img/structure/B1354370.png)
![8-Ethoxy-imidazo[1,2-a]pyrazine](/img/structure/B1354372.png)

